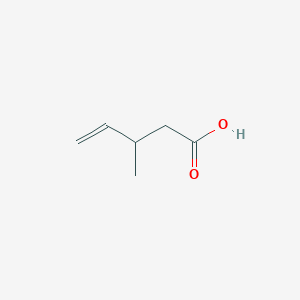

Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate

Overview

Description

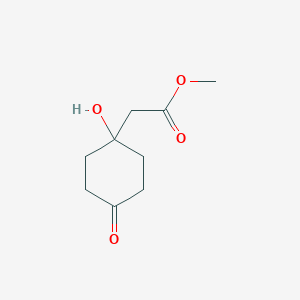

Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate is a compound that has been the subject of various studies due to its potential as a building block in organic synthesis. The compound is characterized by the presence of a hydroxy group and a ketone within a cyclohexyl ring structure, which is further esterified with an acetic acid moiety.

Synthesis Analysis

The synthesis of related cyclohexyl-based compounds has been reported in the literature. For instance, both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid were prepared using environmentally benign conditions, achieving enantiomerically pure forms in a multi-step process starting from cyclohexanone . Additionally, the synthesis of methyl-substituted hydroxycyclohexenones, which are structurally related to the compound of interest, was achieved through palladium(II)-catalyzed oxidation and lipase-catalyzed hydrolysis, indicating the potential for enzymatic methods in the synthesis of complex cyclohexyl derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate has been studied using various spectroscopic techniques. For example, the conformational preferences of hydroxyl and acetoxyl groups in cyclohexenol and its acetate were examined using 13C Fourier transform NMR, revealing a pseudo-axial orientation at the allylic position . This suggests that the molecular structure of the compound may also exhibit specific conformational preferences that could be elucidated using similar NMR techniques.

Chemical Reactions Analysis

The reactivity of cyclohexyl-based esters has been explored in various chemical reactions. Methyl (2-oxocyclohexyl)acetate, for instance, was reduced using yeast to synthesize dihydropinidine and epidihydropinidine, demonstrating the compound's utility in the synthesis of complex alkaloids . Moreover, the reaction of methyl 2-hydroxy-2-methoxy acetate with amino alcohols led to both acyclic and cyclic compounds, showcasing the versatility of cyclohexyl acetates in chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate are not directly reported, studies on related compounds provide insights. For example, the synthesis and structure of methyl (4-alkanoyl-3-hydroxy-1,5-diaryl-1H-pyrrol-2-yl)acetates were discussed, with their structures confirmed by IR, 1H NMR spectroscopy, mass spectrometry, and X-ray diffraction data . These techniques could similarly be applied to determine the physical and chemical properties of Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate.

Scientific Research Applications

Synthesis of Dihydropinidine and Epidihydropinidine

Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate has been utilized in the synthesis of dihydropinidine and epidihydropinidine. These compounds were created using yeast reduction of methyl (2-oxocyclohexyl)acetate, achieving an enantiomeric excess of over 99% at the C-1 positions (Yamauchi, Mori, Hirai, & Kinoshita, 2004).

Antiplasmodial Agents from Glossocalyx brevipes

A study on Glossocalyx brevipes Benth. led to the discovery of derivatives of homogentisic acid, including compounds structurally similar to methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate, which showed modest in vitro activity against Plasmodium falciparum (Mbah et al., 2004).

Synthesis of Hydroxycyclohexenones

Research also includes the synthesis of hydroxycyclohexenones, important building blocks for various natural products. This process involved the introduction of both oxygen atoms as acetates through palladium(II)-catalyzed addition and regioselective monohydrolysis (Meister, Nieger, & Bräse, 2012).

Preparation of Enantiomers

Both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid were prepared in an environmentally friendly process, yielding enantiomerically pure forms from cyclohexanone (Vamos & Kobayashi, 2008).

Novel Spiro Heterocyclic Systems

The reaction of 3-hydroxy-3(2-oxocyclohexyl)indolin-2-one with various compounds resulted in new spiro heterocyclic systems. This demonstrates the versatility of cyclohexyl-based compounds in synthesizing diverse molecular structures (Abdel-ghany, Khodairy, & Moustafa, 2000).

Synthesis of Dioxa-D-homoanalogs of Steroids

Unsubstituted 2-acetyl-2-cyclohexen-1-ones reacted with hydroxycoumarins to form dioxa-D-homoanalogs of steroids, showcasing the reactivity of cyclohexyl-derived compounds in steroid analog synthesis (Pyrko, 1994).

Hydrogen Migration in Acetic Acid Elimination

Research has explored the role of hydrogen migration in the mechanism of acetic acid elimination from MH(+) ions of acetates. This study provided insights into the stereospecificity of acetic acid elimination in acetates of stereoisomeric 2-methyl-1-cyclohexanols and 1-hydroxy-trans-decalins (Kuzmenkov, Etinger, & MandelbaumM, 1999).

Safety and Hazards

Future Directions

The future directions for research on “Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate” could include further exploration of its synthesis, reactivity, and potential applications. For instance, it could be interesting to investigate its potential biological activities or its use in the synthesis of other complex molecules .

properties

IUPAC Name |

methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-13-8(11)6-9(12)4-2-7(10)3-5-9/h12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLWRBIQRPNVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCC(=O)CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558458 | |

| Record name | Methyl (1-hydroxy-4-oxocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate | |

CAS RN |

81053-14-7 | |

| Record name | Methyl (1-hydroxy-4-oxocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)

![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)